N-(4-Amino-1-phenylbutylidene)hydroxylamine
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Overview
Description
N-(4-Amino-1-phenylbutylidene)hydroxylamine is a chemical compound with the molecular formula C10H15ClN2O. It is also known by its IUPAC name, (1Z)-4-amino-1-phenyl-1-butanone oxime hydrochloride. This compound is characterized by the presence of an amino group, a phenyl group, and a hydroxylamine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1-phenylbutylidene)hydroxylamine typically involves the reaction of 4-amino-1-phenylbutan-1-one with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-1-phenylbutylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amino and hydroxylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
N-(4-Amino-1-phenylbutylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-Amino-1-phenylbutylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride
- 4-Amino-1-phenylbutan-1-one oxime
- 4-Amino-1-phenylbutan-1-one
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for various chemical transformations and applications, making it valuable in research and industry .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(NZ)-N-(4-amino-1-phenylbutylidene)hydroxylamine |
InChI |
InChI=1S/C10H14N2O/c11-8-4-7-10(12-13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8,11H2/b12-10- |
InChI Key |
XXFTWOLXDXMNKL-BENRWUELSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CCCN |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCCN |
Origin of Product |
United States |
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